Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)

PKCζ Pseudosubstrate Inhibitor structure
799764-07-1 structure
Product Name:PKCζ Pseudosubstrate Inhibitor
CAS-Nr.:799764-07-1
MF:C68H130N30O9
MW:1512
CID:2090721
PubChem ID:137699841
Update Time:2025-06-08

PKCζ Pseudosubstrate Inhibitor Chemische und physikalische Eigenschaften

Namen und Kennungen

    • ?PKCζ Pseudosubstrate Inhibitor NEW
    • ​PKCζ Pseudosubstrate Inhibitor NEW
    • L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
    • CID 137699841
    • PKCζ Pseudosubstrate Inhibitor
    • PKC.zeta. Pseudosubstrate Inhibitor
    • Pseudosubstrate Inhibitor
    • PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
    • L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
    • PKCzeta Pseudosubstrate Inhibitor
    • Protein Kinase Czeta Pseudosubstrate Inhibitor
    • 799764-07-1
    • Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
    • InChI-Schlüssel: SKRXKMHPFNOGGU-JBZCIANGSA-N
    • Lächelt: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|

Berechnete Eigenschaften

  • Genaue Masse: 1511.06370585g/mol
  • Monoisotopenmasse: 1511.06370585g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 27
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 107
  • Anzahl drehbarer Bindungen: 62
  • Komplexität: 2700
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 11
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 694
  • XLogP3: -8.7

Experimentelle Eigenschaften

  • Dichte: 1.48±0.1 g/cm3(Predicted)
  • Löslichkeit: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml

PKCζ Pseudosubstrate Inhibitor Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-1mg
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
1mg
¥2088.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-5mg
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
5mg
¥8176.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-500ug
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
500ug
¥1100.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912696-1mg
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
799764-07-1 98%
1mg
¥3,148.20 2022-01-14
1PlusChem
1P01EPT9-1mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
1mg
$239.00 2024-04-21
1PlusChem
1P01EPT9-5mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
5mg
$905.00 2024-04-21
A2B Chem LLC
AX65453-1mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
1mg
$164.00 2024-04-19
A2B Chem LLC
AX65453-5mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
5mg
$683.00 2024-04-19
TargetMol Chemicals
T80071-500μg
PKCζ/ι pseudosubstrate inhibitor
799764-07-1
500μg
¥ 1680 2024-07-24
TargetMol Chemicals
T80071-1mg
PKCζ/ι pseudosubstrate inhibitor
799764-07-1
1mg
¥ 3180 2024-07-24
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited